4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide
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Overview
Description
It has a molecular formula of C19H19NO4S2 and a molecular weight of 389.48.
Chemical Reactions Analysis
4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the oxathiol ring to a more reduced form.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzenesulfonamide core or the cyclohexyl ring.
Common reagents and conditions used in these reactions would include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for therapeutic applications.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Similar compounds to 4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide include other benzenesulfonamides and oxathiol derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.
Comparison with Similar Compounds
- Benzenesulfonamide derivatives
- Oxathiol derivatives
- Cyclohexyl-substituted compounds
Properties
IUPAC Name |
4-cyclohexyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19-24-17-11-8-15(12-18(17)25-19)20-26(22,23)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,20H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQOXCSZEABOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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